

Application Note: Quantitative Analysis of Methyl 2-Octynoate-d5 by LC-MS/MS

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Compound of Interest

Compound Name: Methyl 2-Octynoate-d5

Cat. No.: B12370805

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-octynoate is a fragrance ingredient and a member of the family of fatty acid methyl esters. Accurate and sensitive quantification of this compound and its isotopologues is essential in various fields, including fragrance research, cosmetic product development, and safety assessments. **Methyl 2-octynoate-d5**, a deuterated analog, serves as an ideal internal standard for quantitative assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar chemical and physical properties to the unlabeled analyte.[1][2] The use of a stable isotope-labeled internal standard is a well-established practice to correct for variations during sample preparation and analysis, thereby enhancing the accuracy and precision of the method.[3][4]

This application note provides a detailed protocol for the detection and quantification of **Methyl 2-octynoate-d5** using a robust LC-MS/MS method. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, and includes representative quantitative data.

Experimental Protocols

1. Materials and Reagents

- Methyl 2-octynoate (CAS 111-12-6)[5]

- **Methyl 2-octynoate-d5** (Internal Standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Sample matrix (e.g., plasma, cosmetic formulation base)

2. Sample Preparation: Protein Precipitation (for biological matrices)

This protocol is suitable for the extraction of **Methyl 2-octynoate-d5** from biological samples such as plasma or serum.

- To 100 µL of the sample, add 300 µL of ice-cold acetonitrile containing the internal standard, **Methyl 2-octynoate-d5**, at a known concentration.
- Vortex the mixture for 1 minute to ensure thorough mixing and to precipitate proteins.
- Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3. Liquid Chromatography (LC)

- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL
- Column Temperature: 40°C

- Gradient Elution:
 - 0-1 min: 30% B
 - 1-5 min: Linear gradient from 30% to 95% B
 - 5-7 min: Hold at 95% B
 - 7.1-9 min: Return to 30% B and equilibrate

4. Mass Spectrometry (MS/MS)

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Type: Multiple Reaction Monitoring (MRM)
- Ion Spray Voltage: +5500 V
- Source Temperature: 500°C
- MRM Transitions:
 - The exact mass of Methyl 2-octynoate is 154.21 g/mol ^[6] The precursor ion will be the [M+H]⁺ adduct. The product ions will be determined by fragmentation of the parent molecule. For **Methyl 2-octynoate-d5**, the precursor ion mass will be increased by 5 Da. The following are proposed MRM transitions and should be optimized for the specific instrument used:

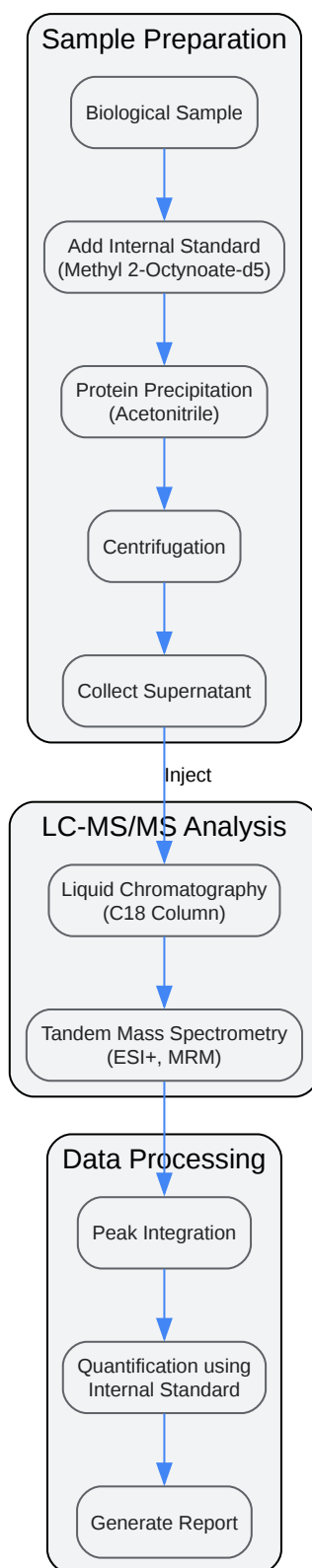
Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Methyl 2-octynoate	155.1	95.1	15
Methyl 2-octynoate-d5	160.1	100.1	15

Data Presentation

The performance of the LC-MS/MS method should be evaluated by constructing a calibration curve and analyzing quality control (QC) samples at multiple concentration levels. The following table summarizes expected quantitative performance parameters for a validated assay.

Parameter	Result
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient (r^2)	> 0.995
Lower Limit of Quantification (LLOQ)	1 ng/mL
Accuracy at LLOQ	85-115%
Precision at LLOQ	< 20%
Accuracy (Low, Mid, High QC)	85-115%
Precision (Low, Mid, High QC)	< 15%
Recovery	> 80%

Experimental Workflow Diagram

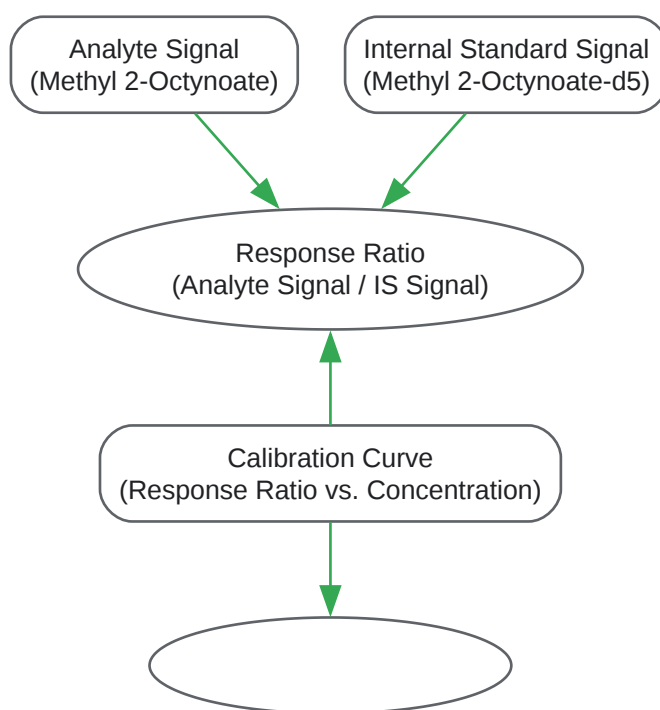


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Caption: Experimental workflow for the LC-MS/MS analysis of **Methyl 2-Octynoate-d5**.

Signaling Pathway Diagram

As Methyl 2-octynoate is an exogenous compound, a signaling pathway is not applicable. The following diagram illustrates the logical relationship in the quantitative analysis using an internal standard.



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Caption: Logical relationship for quantification using an internal standard.

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